
Pentane, 1,5-bis(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane, 1,5-bis(methylthio)- is an organic compound with the molecular formula C7H16S2 and a molecular weight of 164.332 g/mol . . This compound features two methylthio groups attached to a pentane backbone, making it a member of the thioether family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,5-bis(methylthio)- typically involves the reaction of 1,5-dibromopentane with sodium methylthiolate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylthio groups. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for Pentane, 1,5-bis(methylthio)- are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity, and ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
Pentane, 1,5-bis(methylthio)- can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Compounds with different functional groups replacing the methylthio groups.
Aplicaciones Científicas De Investigación
Pentane, 1,5-bis(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pentane, 1,5-bis(methylthio)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thioether groups can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(diphenylphosphino)pentane: Similar structure but with diphenylphosphino groups instead of methylthio groups.
Bis(methylthio)methane: Contains two methylthio groups attached to a methane backbone.
1,1-Bis(methylthio)-2-nitroethylene: Features methylthio groups attached to a nitroethylene backbone.
Uniqueness
Pentane, 1,5-bis(methylthio)- is unique due to its specific arrangement of methylthio groups on a pentane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
54410-63-8 |
|---|---|
Fórmula molecular |
C7H16S2 |
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
1,5-bis(methylsulfanyl)pentane |
InChI |
InChI=1S/C7H16S2/c1-8-6-4-3-5-7-9-2/h3-7H2,1-2H3 |
Clave InChI |
AHJYQSDQHJYGCW-UHFFFAOYSA-N |
SMILES canónico |
CSCCCCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


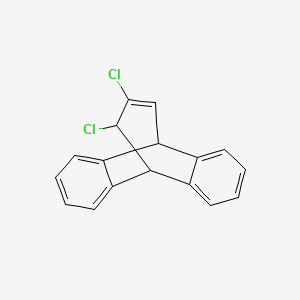
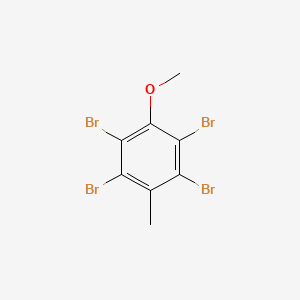
![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)
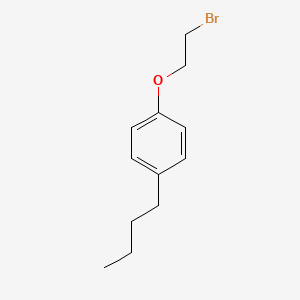


![3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide](/img/structure/B11959306.png)
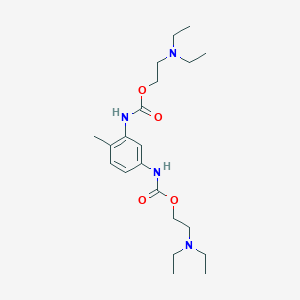
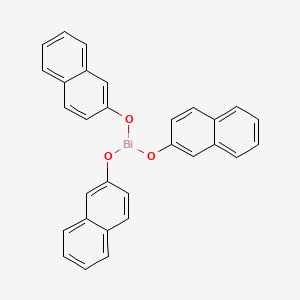



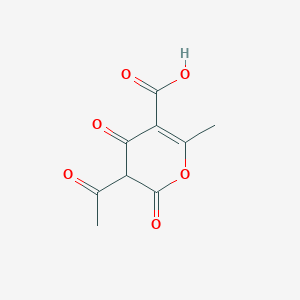
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11959371.png)
